molecular formula C5H8O4 B7799010 2-Acetoxypropanoic acid CAS No. 3853-80-3

2-Acetoxypropanoic acid

Cat. No.: B7799010
CAS No.: 3853-80-3
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-UHFFFAOYSA-N
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Description

2-Acetoxypropanoic acid (CAS 535-17-1), also known as (±)-α-acetoxypropionic acid or acetyllactic acid, is an ester derivative of lactic acid (2-hydroxypropanoic acid) with the molecular formula C₅H₈O₄ . It is synthesized via the acetylation of lactic acid, forming a compound where the hydroxyl group at the β-carbon is replaced by an acetoxy (-OAc) group. This structural modification enhances its thermal stability and reactivity, making it a key intermediate in the production of acrylates through pyrolysis .

A notable application of this compound esters (e.g., methyl, ethyl, or phenyl esters) is their use in continuous pyrolysis processes to generate acrylic acid derivatives. Under optimized conditions (e.g., using low-surface-area silica catalysts and CO₂ as a diluent), yields of up to 80% acrylate have been reported .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701313512
Record name 2-Acetoxypropionic acid
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Molecular Weight

132.11 g/mol
Source PubChem
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CAS No.

535-17-1, 3853-80-3
Record name 2-Acetoxypropionic acid
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Record name alpha-Acetolactate
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Record name 2-Acetoxypropanoic acid
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Record name 2-Acetoxypropionic acid
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Record name Propanoic acid, 2-(acetyloxy)
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Record name ACETYLLACTIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxypropanoic acid can be synthesized through the acetoxylation of lactic acid. This process involves reacting lactic acid with acetic acid in the presence of a catalyst. One common method uses Amberlyst-15 cation exchange resin as a catalyst in a continuous reactive distillation column . The reaction typically occurs at atmospheric pressure and involves high conversion rates of lactic acid to this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of reactive distillation techniques. This method enhances the separation of acetic acid and water, allowing for efficient synthesis of the compound from aqueous lactic acid solutions .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxypropanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed to yield lactic acid and acetic acid.

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Various nucleophiles can be used to replace the acetoxy group, depending on the desired product.

Major Products Formed:

    Hydrolysis: Lactic acid and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Production of Acrylic Acid

2-Acetoxypropanoic acid is primarily recognized for its utility as a precursor in the synthesis of acrylic acid. The process typically involves the following steps:

  • Synthesis from Lactic Acid : 2-APA can be synthesized through the reaction of lactic acid with acetic acid, utilizing a reactive distillation process. This method has demonstrated high conversion rates and selectivity for 2-APA, making it a viable alternative to traditional petroleum-based methods for producing acrylic acid .
  • Pyrolysis to Acrylic Acid : Once synthesized, 2-APA can be subjected to pyrolysis to yield acrylic acid. Recent studies indicate that under optimal conditions, yields of up to 80% can be achieved from various esters of 2-APA. The reaction conditions, such as temperature and reactor design, play a critical role in maximizing the yield .

Table 1: Summary of Synthesis and Yield Data

Reaction StepConditionsYield (%)Notes
Synthesis from Lactic AcidReactive distillation at atmospheric pressureHigh conversionUtilizes Amberlyst-15 catalyst
Pyrolysis to Acrylic AcidFixed bed reactor at 550 °CUp to 80%CO₂ as diluent improves yield

Applications in Polymer Production

Acrylic acid and its esters derived from 2-APA are essential components in the production of polymers used across various industries:

  • Adhesives and Sealants : Acrylic polymers are widely used in adhesives due to their strong bonding properties and flexibility. The incorporation of acrylic acid derivatives enhances the performance characteristics of these materials .
  • Paints and Coatings : The use of acrylic-based paints is prevalent due to their durability and resistance to environmental degradation. The production of these coatings often utilizes acrylic acid derived from renewable sources like 2-APA .
  • Superabsorbents : Acrylic polymers are critical in manufacturing superabsorbent materials used in products such as diapers and feminine hygiene products. The biobased route using 2-APA offers a sustainable alternative to conventional methods .

Food Science and Biotechnology

In food science, this compound has been studied for its potential applications:

  • Flavoring Agents : As a derivative of lactic acid, it can contribute to flavor profiles in food products. Its role as a flavor enhancer or modifier is an area of ongoing research .
  • Biotechnological Applications : There is interest in utilizing 2-APA in biotechnological processes, such as fermentation, where it may serve as a substrate or intermediate product in metabolic pathways.

Environmental Considerations

The shift towards biobased feedstocks like lactic acid for producing 2-APA aligns with global sustainability goals. By replacing petroleum-derived chemicals with renewable alternatives, industries can reduce their carbon footprint and reliance on fossil fuels.

Case Study 1: Enhanced Acrylate Production

Research conducted by Nezam et al. (2017) demonstrated that using lactic acid-derived this compound esters significantly improved acrylate yields when subjected to pyrolysis under specific conditions. The study highlighted the importance of reactor design and operational parameters on achieving high efficiency .

Case Study 2: Biobased Acrylic Acid Production

A comprehensive study presented at the AIChE Spring Meeting outlined a process for synthesizing acrylic acid from lactic acid via 2-APA, emphasizing the economic viability and environmental benefits of using renewable resources compared to traditional methods .

Mechanism of Action

The mechanism of action of 2-acetoxypropanoic acid involves its conversion to lactic acid and acetic acid through hydrolysis. The lactic acid can then enter various metabolic pathways, including glycolysis and the citric acid cycle. The acetoxy group facilitates the compound’s reactivity and its ability to participate in esterification and other chemical reactions .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 2-acetoxypropanoic acid:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
(S)-(-)-2-Acetoxypropanoic acid 6034-46-4 C₅H₈O₄ 132.11 Enantiomer of (±)-2-acetoxypropanoic acid
2-Acetoxycinnamic acid 55620-18-3 C₁₁H₁₀O₄ 206.20 Cinnamic acid backbone with acetoxy group
2-(Thiophen-2-yl)propanoic acid 54955-39-4 C₇H₈O₂S 156.20 Thiophene ring substituent at β-carbon
Ethyl 2-(acetyloxy)-2-methylpropanoate 84298-15-7 C₈H₁₄O₄ 174.19 Branched methyl group and ethyl ester linkage
(S)-(-)-2-Acetoxypropanoic Acid

This enantiomer (CAS 6034-46-4) shares identical physical properties with the racemic mixture but exhibits stereospecific reactivity. It is used in asymmetric synthesis and chiral resolution processes .

2-Acetoxycinnamic Acid

With a cinnamate backbone (aromatic ring), this compound (CAS 55620-18-3) is less thermally labile than this compound. Its applications include photopolymerization initiators and UV-curable coatings .

2-(Thiophen-2-yl)propanoic Acid

The thiophene substituent introduces sulfur-based electronic effects, altering acidity (pKa ~3.5 vs. ~2.8 for this compound) and enhancing metal-binding capacity, making it useful in coordination chemistry .

Ethyl 2-(Acetyloxy)-2-methylpropanoate

This branched ester (CAS 84298-15-7) demonstrates lower pyrolysis efficiency for acrylate production due to steric hindrance from the methyl group, resulting in <50% yields under similar conditions .

Functional Analogues

Lactic Acid (2-Hydroxypropanoic Acid)

Lactic acid (CAS 50-21-5) lacks the acetoxy group, making it more hydrophilic and less reactive in pyrolysis. It primarily serves as a feedstock for biodegradable polymers (e.g., polylactic acid) rather than acrylate synthesis .

3-Hydroxypropanoic Acid

Positional isomerism (hydroxyl group at γ-carbon) reduces thermal lability, limiting its utility in pyrolysis-driven acrylate production .

Acrylic Acid Derivatives

Compared to this compound esters, direct acrylic acid derivatives (e.g., methyl acrylate) bypass the need for pyrolysis but rely on non-renewable petrochemical feedstocks .

Biological Activity

2-Acetoxypropanoic acid, also known as α-acetoxypropionic acid, is an organic compound with the molecular formula C₅H₈O₄. It has gained attention in various fields due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by the presence of an acetoxy group (-OCOCH₃) attached to a propanoic acid backbone. It is a colorless liquid with a slightly sweet odor, soluble in water and organic solvents. The synthesis of this compound can be achieved through several methods, including:

  • Acetoxylation of Lactic Acid : This method involves the reaction of lactic acid with acetic anhydride or acetic acid in the presence of catalysts such as Amberlyst 70 or sulfonated graphene, yielding high selectivity for this compound .
  • Catalytic Processes : Various solid acid catalysts have been tested for their efficacy in producing this compound from lactic acid, with yields exceeding 90% under optimized conditions .

Biological Activity

Research indicates that this compound exhibits several biological activities that may have beneficial applications:

  • Antimicrobial Properties : Studies suggest that this compound possesses antimicrobial effects, making it potentially useful for food preservation and in pharmaceutical formulations.
  • Anti-inflammatory Effects : Derivatives of this compound have been investigated for their potential anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases.
  • Enzyme Interactions : The compound's interactions with enzymes and proteins are under investigation to understand its role in metabolic pathways. It has been shown to enhance the solubility and bioavailability of certain drugs when used as an excipient.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various pathogens; potential for food preservation
Anti-inflammatoryInvestigated for effects on inflammatory pathways
Enzyme InteractionEnhances drug solubility and bioavailability

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common foodborne pathogens. Results indicated significant inhibition of bacterial growth, suggesting its application as a natural preservative in food products.

Case Study: Anti-inflammatory Potential

In vitro studies demonstrated that derivatives of this compound could reduce the production of pro-inflammatory cytokines in cultured macrophages. This finding supports further exploration into its use as an anti-inflammatory agent.

The biological effects of this compound are thought to stem from its ability to interact with various molecular targets. The acetoxy group can participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes such as enzyme activity and cellular signaling pathways.

Q & A

Q. How should researchers address non-reproducible results in synthetic yields?

  • Methodological Answer : Document reaction parameters (catalyst batch, solvent purity, stirring rate). Use Design of Experiments (DoE) to identify critical variables. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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